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molecular formula C9H4ClN3S2 B8449664 4-Chloro-5-(thiazol-2-yl)thieno[2,3-d]pyrimidine

4-Chloro-5-(thiazol-2-yl)thieno[2,3-d]pyrimidine

Cat. No. B8449664
M. Wt: 253.7 g/mol
InChI Key: YQMCCXLTFMBTHD-UHFFFAOYSA-N
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Patent
US07576080B2

Procedure details

A mixture of thionyl chloride (15 ml, 200 mmol), 4-hydroxy-5-(thiazol-2-yl)thieno[2,3-d]pyrimidine (1.44 g, 12 mmol) and N,N-dimethylformamide (3 mL) was heated at 73° C. for 3 hours and then carefully poured into 200 mL of ice/water. The pH was adjusted to between 7 and 8 with sodium bicarbonate and then the product was extracted with ethyl acetate (2×450 mL). The organic fractions were combined, dried (MgSO4) and concentrated. The resulting residue was purified by column chromatography over silica gel using a gradient elution from 10 to 20% ethyl acetate in hexanes to give 0.825 g (53%) of 4-chloro-5-(thiazol-2-yl)thieno[2,3-d]pyrimidine as a brown solid. MS [M+H] 254.0, 1H NMR (400 MHz, 10% CD3OD/CDCl3) δ (ppm) 8.92 (s, 1H), 8.00 (d, J=3.2 Hz, 1H), 7.85 (s, 1H), 7.55 (d, J=3.2 Hz, 1H).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[C:6]1[C:7]2[C:14]([C:15]3[S:16][CH:17]=[CH:18][N:19]=3)=[CH:13][S:12][C:8]=2[N:9]=[CH:10][N:11]=1.C(=O)(O)[O-].[Na+]>CN(C)C=O>[Cl:3][C:6]1[C:7]2[C:14]([C:15]3[S:16][CH:17]=[CH:18][N:19]=3)=[CH:13][S:12][C:8]=2[N:9]=[CH:10][N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.44 g
Type
reactant
Smiles
OC=1C2=C(N=CN1)SC=C2C=2SC=CN2
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
73 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (2×450 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography over silica gel using
WASH
Type
WASH
Details
a gradient elution from 10 to 20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC=C2C=2SC=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.825 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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